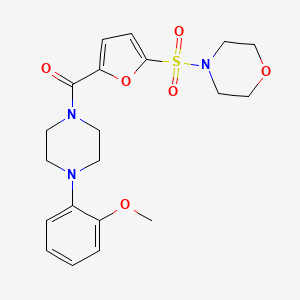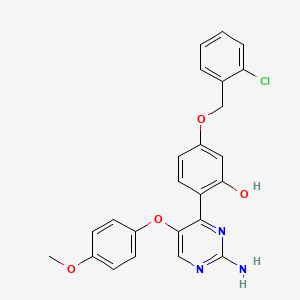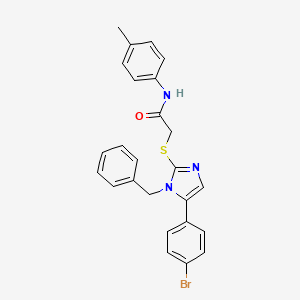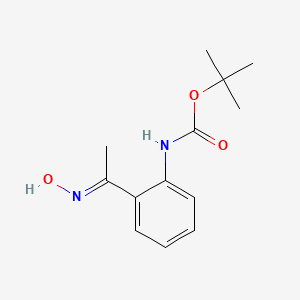
(4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone is a useful research compound. Its molecular formula is C20H25N3O6S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
Research on similar chemical structures has demonstrated antimicrobial properties. The synthesis of novel derivatives, such as triazole derivatives and compounds with morpholine or piperazine moieties, has shown good to moderate activities against various microorganisms. This indicates a potential application of the compound in the development of new antimicrobial agents (Bektaş et al., 2007); (Başoğlu et al., 2013).
Enzyme Inhibition and Therapeutic Agents
A study on derivatives related to the compound showed significant enzyme inhibitory activity, indicating potential as therapeutic agents. Specifically, certain derivatives exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting their utility in treating diseases like Alzheimer's (Hussain et al., 2017).
Imaging Agents for Parkinson's Disease
The synthesis of a related compound, HG-10-102-01, and its precursor for PET imaging of LRRK2 enzyme in Parkinson's disease, demonstrates the potential of such molecules in biomedical imaging. This application could help in the diagnosis and monitoring of neurodegenerative diseases (Wang et al., 2017).
Corrosion Inhibition
Compounds with similar structures have been investigated for their corrosion inhibition properties on mild steel in acidic media. Such studies suggest that derivatives of the compound could be effective in preventing corrosion, which is crucial for industrial applications, especially in acidic environments (Singaravelu et al., 2022).
作用機序
Target of Action
The primary target of the compound (4-(2-Methoxyphenyl)piperazin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone is the alpha1-adrenergic receptors (α1-AR). These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound this compound interacts with its primary target, the α1-ARs, by binding to them. This interaction results in changes in the receptor’s function, which can lead to various physiological effects .
Biochemical Pathways
The interaction of this compound with α1-ARs affects several biochemical pathways. These pathways are associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with these receptors can influence the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound. The compound showed an acceptable pharmacokinetic profile in studies, making it a promising lead compound .
Result of Action
The molecular and cellular effects of this compound’s action include changes in receptor function and subsequent effects on the associated biochemical pathways. These changes can lead to various physiological effects, depending on the specific pathways affected .
特性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-27-17-5-3-2-4-16(17)21-8-10-22(11-9-21)20(24)18-6-7-19(29-18)30(25,26)23-12-14-28-15-13-23/h2-7H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKBRQCZLXGBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(O3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2597680.png)
![(E)-3-(dimethylamino)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2597682.png)
![1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2597683.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]proline](/img/structure/B2597684.png)

![3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2597687.png)


![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2597690.png)

![4-benzyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2597693.png)
![3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2597695.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2597703.png)
